4-Borono-2-propoxybenzoic acid
Description
4-Borono-2-propoxybenzoic acid is a boronic acid derivative featuring a benzoic acid backbone substituted with a propoxy group at the ortho position (C2) and a borono group at the para position (C4). The boronic acid moiety (-B(OH)₂) enables unique reactivity, such as forming reversible covalent bonds with diols, making it valuable in organic synthesis, medicinal chemistry (e.g., protease inhibition), and materials science.
Properties
Molecular Formula |
C10H13BO5 |
|---|---|
Molecular Weight |
224.02 g/mol |
IUPAC Name |
4-borono-2-propoxybenzoic acid |
InChI |
InChI=1S/C10H13BO5/c1-2-5-16-9-6-7(11(14)15)3-4-8(9)10(12)13/h3-4,6,14-15H,2,5H2,1H3,(H,12,13) |
InChI Key |
MMMPHOYBZWWZOI-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(=O)O)OCCC)(O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Comparison of 4-Borono-2-propoxybenzoic Acid and Analogues
*Molecular weights calculated from empirical formulas or inferred from analogs.
†Estimated based on formula C₁₀H₁₁BO₅.
Key Observations:
Substituent Effects: The propoxy group in this compound contributes to higher hydrophobicity compared to 5-Borono-2-fluorobenzoic acid’s fluorine substituent. This may improve bioavailability but reduce aqueous solubility . Fluorine in 5-Borono-2-fluorobenzoic acid lowers the pKa of the boronic acid, enhancing its reactivity toward diols under physiological conditions .
Boronic Acid Positioning: Para-substituted borono groups (as in 4-Borono-D-phenylalanine) optimize steric accessibility for diol binding, whereas ortho-substituted analogs (e.g., 2-borono compounds) face geometric constraints.
Functional Group Synergy: 4-Fluoro-2-(phenylamino)benzoic acid lacks a borono group but demonstrates how substituents like phenylamino enable hydrogen-bonded networks, a feature absent in boronic acid derivatives .
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